

Application Notes and Protocols: Fmoc-D-3,3-Diphenylalanine in Bioconjugation Techniques

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Compound of Interest

Compound Name: *Fmoc-D-3,3-Diphenylalanine*

Cat. No.: *B2510943*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-3,3-Diphenylalanine is a non-canonical amino acid derivative that plays a significant role in peptide synthesis and the development of advanced biomaterials. Its unique structure, featuring a bulky fluorenylmethoxycarbonyl (Fmoc) protecting group and two phenyl groups on the β -carbon, imparts enhanced stability and unique self-assembly properties.^[1] While direct covalent bioconjugation using the diphenylalanine side chain is not a commonly documented technique, the Fmoc-protected dipeptide, particularly Fmoc-diphenylalanine (Fmoc-FF), is extensively utilized in a form of non-covalent bioconjugation: the formation of self-assembling hydrogels for controlled drug delivery.^{[1][2][3][4]}

These hydrogels create a three-dimensional matrix that can encapsulate therapeutic agents, providing a biocompatible and biodegradable vehicle for targeted and sustained release.^[4] This document provides detailed application notes and protocols for the use of **Fmoc-D-3,3-Diphenylalanine** in solid-phase peptide synthesis and its subsequent application in hydrogel-based drug delivery systems.

Physicochemical Properties of Fmoc-D-3,3-Diphenylalanine

A clear understanding of the physicochemical properties of **Fmoc-D-3,3-Diphenylalanine** is essential for its effective use in synthesis and bioconjugation applications.

Property	Value	Reference
Molecular Formula	C ₃₀ H ₂₅ NO ₄	Chem-Impex
Molecular Weight	463.5 g/mol	Chem-Impex
Appearance	White to off-white powder	Chem-Impex
Purity	≥ 99% (Chiral HPLC, HPLC)	Chem-Impex
Storage Conditions	0 - 8 °C	Chem-Impex

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a D-3,3-Diphenylalanine-Containing Peptide

This protocol describes the manual synthesis of a peptide containing D-3,3-Diphenylalanine using Fmoc chemistry. The Fmoc group is removed during synthesis to allow for chain elongation.

Materials:

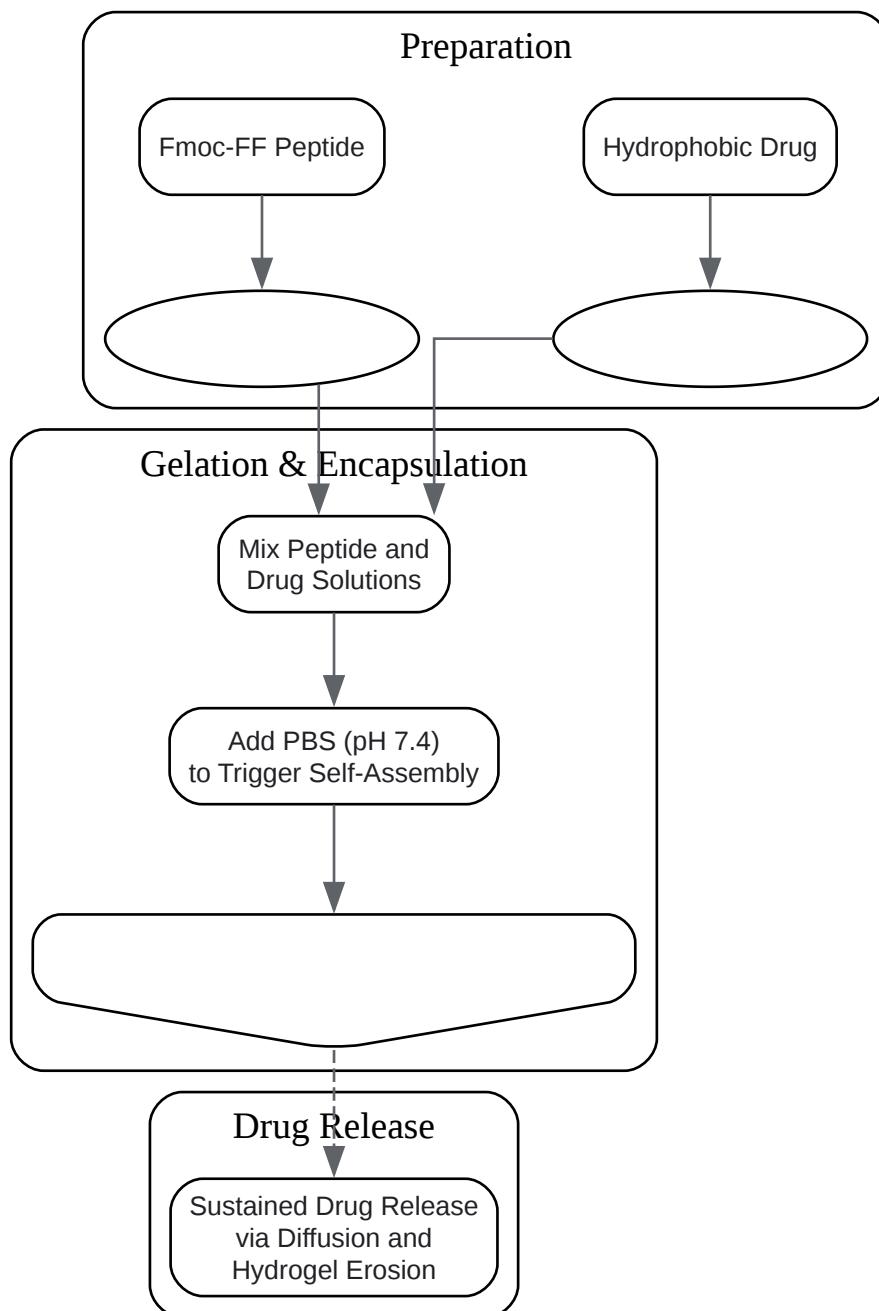
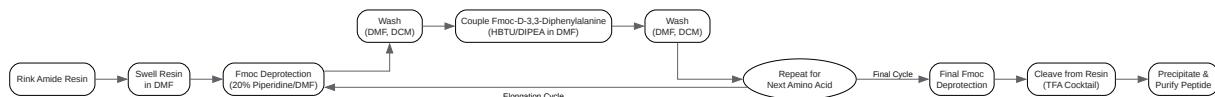
- **Fmoc-D-3,3-Diphenylalanine**
- Rink Amide resin
- Other Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- Diisopropylethylamine (DIPEA)

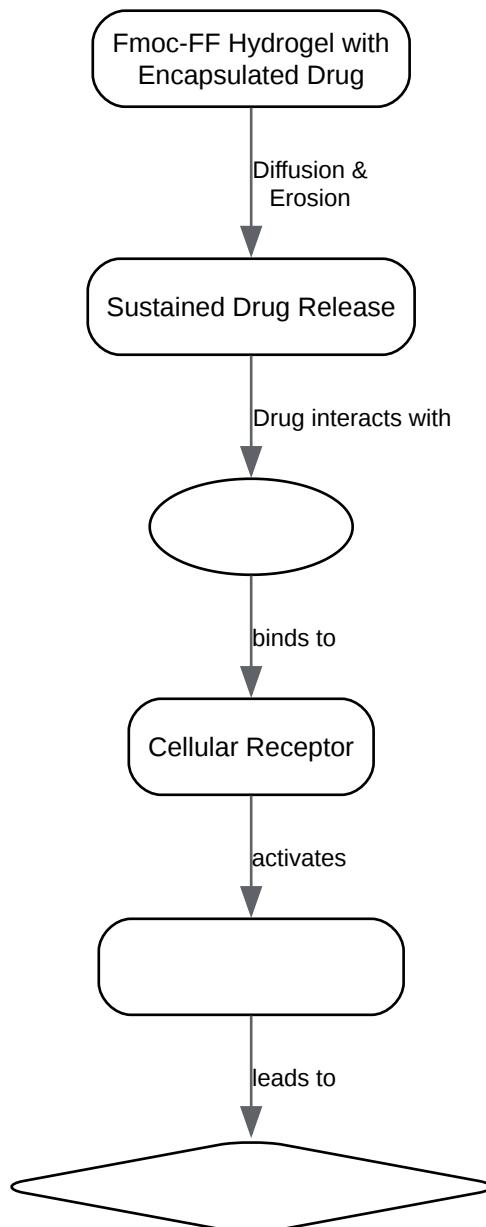
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Deionized water

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Dissolve 3 equivalents of **Fmoc-D-3,3-Diphenylalanine**, 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.
 - Add the activation mixture to the resin and shake for 2 hours.
 - Wash the resin with DMF and DCM.
- Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
- Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group using 20% piperidine in DMF.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
- Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify using reverse-phase HPLC.

Workflow for Solid-Phase Peptide Synthesis (SPPS)





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